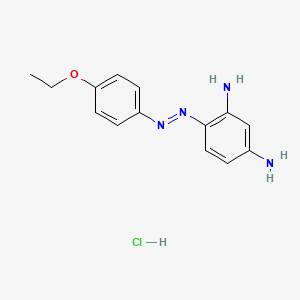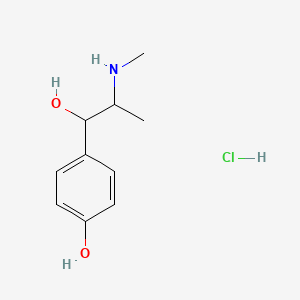
Graphite
Overview
Description
Graphite is a crystalline allotrope of carbon, characterized by its hexagonal structure. It is one of the most stable forms of carbon under standard conditions and is known for its excellent electrical conductivity, thermal stability, and lubricating properties. This compound occurs naturally and can also be synthesized. It is widely used in various industries, including electronics, metallurgy, and energy storage .
Synthetic Routes and Reaction Conditions:
Chemical Reduction of this compound Oxide: One conventional method involves the chemical reduction of this compound oxide, which is synthesized using oxidants like concentrated sulfuric acid, nitric acid, and potassium permanganate.
Acheson Process: This industrial method involves heating carbon precursors with silicon dioxide at temperatures exceeding 2,100°C.
Industrial Production Methods:
Thermal Graphitization: This process involves heating hydrocarbon materials to temperatures above 3,000°C.
Biomass as Carbon Precursor: An alternative method involves using biomass as a carbon source, which is then subjected to high temperatures to produce this compound.
Types of Reactions:
Common Reagents and Conditions:
Major Products:
This compound Oxide: Formed from the oxidation of this compound.
Reduced this compound Oxide: Produced by reducing this compound oxide back to this compound.
Mechanism of Action
Target of Action
Carbon, in its various forms, plays a crucial role in numerous biological and environmental processes. It is a key element in the life cycle, contributing to the structure, function, and metabolism of all living organisms . In the context of climate change, carbon dioxide (CO2) is a primary target, as it is a major greenhouse gas that contributes to global warming .
Mode of Action
Carbon interacts with its targets in various ways depending on its form. For instance, carbon monoxide (CO) can bind strongly to heme and alter the function and/or metabolism of heme proteins . Activated carbon or charcoal, on the other hand, has a large surface area and high affinity for various substances, allowing it to absorb most drugs and toxins .
Biochemical Pathways
Carbon is involved in several essential biochemical pathways. One such pathway is the one-carbon metabolism, which is crucial for cell energy production and the formation, activation, and transfer of one-carbon units for different biosynthetic processes . Another important pathway is carbon fixation, a process by which inorganic carbon (usually in the form of CO2) is converted to organic compounds by living organisms .
Pharmacokinetics
The pharmacokinetics of carbon-based compounds, such as carbon nanotubes, are influenced by their surface chemistry. PEGylation, for instance, can improve their pharmacokinetics and biocompatibility . The absorption, distribution, metabolism, and excretion (ADME) of these compounds can be significantly affected by their functionalization .
Result of Action
The action of carbon can result in various molecular and cellular effects. For example, the binding of carbon monoxide to heme proteins can affect cell metabolism . In the context of climate change, the emission of carbon dioxide and other greenhouse gases can lead to global warming and other environmental changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of carbon. For instance, the effectiveness of carbon-based compounds in biomedical applications can be affected by the physiological environment . In terms of climate change, the impact of carbon emissions is influenced by various environmental factors, including temperature, humidity, and atmospheric composition .
Biochemical Analysis
Biochemical Properties
Carbon is involved in numerous biochemical reactions. It forms covalent bonds with other elements, particularly hydrogen, oxygen, and nitrogen, to create a wide range of biomolecules such as carbohydrates, lipids, proteins, and nucleic acids . These interactions are primarily governed by the electron configuration of carbon, which allows it to form stable, complex molecules.
Cellular Effects
Carbon-based compounds influence various types of cells and cellular processes. For instance, glucose, a carbon-based molecule, is vital for cellular energy production. It is broken down during glycolysis and the citric acid cycle, releasing energy stored in its bonds. Carbon also impacts cell signaling pathways and gene expression, as many signaling molecules and transcription factors are carbon-based .
Molecular Mechanism
At the molecular level, carbon exerts its effects through binding interactions with biomolecules, enzyme activation or inhibition, and changes in gene expression. For example, carbon atoms in glucose interact with enzymes like hexokinase and phosphofructokinase during glycolysis, influencing the rate of glucose breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbon-based compounds can change over time. For instance, glucose’s impact on cellular respiration can vary based on its concentration and the cell’s energy needs. Over time, carbon-based molecules can degrade or be metabolized, altering their effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of carbon-based compounds can vary with dosage. For example, while glucose is essential for energy production, excessive glucose can lead to hyperglycemia and associated health problems .
Metabolic Pathways
Carbon is involved in numerous metabolic pathways. In the citric acid cycle, carbon in glucose is oxidized to produce energy. Carbon also interacts with various enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Carbon-based compounds are transported and distributed within cells and tissues through various mechanisms. For instance, glucose is transported into cells via glucose transporters. Once inside, it can be distributed to various cellular compartments for use in energy production, storage, or other processes .
Subcellular Localization
The subcellular localization of carbon-based compounds can affect their activity or function. For example, within the mitochondria, carbon in glucose is oxidized in the citric acid cycle to produce ATP, the cell’s primary energy currency .
Scientific Research Applications
Graphite has a wide range of applications in scientific research:
Biology: Employed in biosensors and bioelectrodes due to its biocompatibility and conductivity.
Medicine: Utilized in drug delivery systems and medical imaging.
Industry: Integral in the production of lithium-ion batteries, fuel cells, and supercapacitors due to its high electrical conductivity and stability
Comparison with Similar Compounds
- Diamond
- Graphene
- Carbon Nanotubes
- Fullerenes
Graphite’s unique combination of properties makes it indispensable in various scientific and industrial applications, distinguishing it from other carbon-based materials.
Properties
IUPAC Name |
carbon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTJSMMVPCPJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C | |
| Record name | VEGETABLE CARBON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64365-11-3 (activated), 16291-96-6 (Parent) | |
| Record name | Charcoal, activated [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Activated charcoal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9027651, DTXSID2049634, DTXSID10905072, DTXSID501029268, DTXSID801019028 | |
| Record name | Carbon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamond | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Activated charcoal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
12.011 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Black, odourless powder, Black powder or crystals; [Sax], BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE., Black grains that have been treated to improve absorptive ability., Steel gray to black, greasy feeling, odorless solid. | |
| Record name | Carbon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | VEGETABLE CARBON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Carbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GRAPHITE (SYNTHETIC) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/533 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa, >4000 °C, Sublimes | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble | |
| Record name | VEGETABLE CARBON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ACTIVATED CHARCOAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.08 to 0.5, Properties of U.S. Activated Carbon [Table#3777], The apparent density of beech charcoal is 0.45 g/mL and that of pine charcoal is 0.28 g/mL; the density of pore-free charcoal ranges between 1.38 and 1.46 g/mL, depending on the kind of wood; the porosity of beech charcoal is ca 70%; the bulk density of charcoal, which depends on the kind of wood and the size of the pieces, ranges from 180 to 220 kg/cu m; the heating value ranges between 29 and 33 kJ/g, Relative density (water = 1): 1.8-3.51, 1.5-1.8 | |
| Record name | ACTIVATED CHARCOAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
1 mm Hg at 3586 °C, 0 mmHg (approx) | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GRAPHITE (SYNTHETIC) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/533 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Activated charcoal avidly adsorbs drugs and chemicals on the surfaces of the charcoal particles, thereby preventing absorption and toxicity. ... The effectiveness of charcoal is dependent on the time since the ingestion and on the dose of charcoal; one should attempt to achieve a charcoal:drug ratio of at least 10:1. | |
| Record name | ACTIVATED CHARCOAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/, Traces of Fe, SiO2, etc | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE BLACK POWDER, Black porous soild, course granules or powder, Steel gray to black greasy feeling solid. | |
CAS No. |
7440-44-0, 7782-42-5, 7782-40-3, 16291-96-6, 64365-11-3, 1034343-98-0 | |
| Record name | Carbon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Graphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamond | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamond | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Graphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Charcoal, activated [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Activated charcoal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Graphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034343980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamond | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Activated charcoal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Charcoal, activated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTIVATED CHARCOAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P3VWU3H10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GRAPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QQN74LH4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIAMOND | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GRV67N0U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACTIVATED CHARCOAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GRAPHITE (SYNTHETIC) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/533 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Melting point equals greater than 3500 °C, MW: 760.642 Yellow needles of plates. MP: >280 °C. Soluble in organic solvents /Fullerene-60/, MW: 840.749. Red-brown solid. MP: >280 °C. Soluble in benzene, toluene /Fullerene-70/, >3500 °C, 6602 °F (Sublimes) | |
| Record name | Carbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details


Q1: How does deforestation impact carbon storage in tropical forests?
A1: Tropical forests play a crucial role in the global carbon budget. Deforestation, especially for agricultural expansion, leads to significant carbon losses in these ecosystems. Studies using airborne imaging spectroscopy and LiDAR revealed that deforestation for oil palm plantations in Malaysian Borneo resulted in an average of 22% decline in aboveground carbon along forest edges, extending over 100m into the forest [].
Q2: Can you explain the link between carbon dioxide concentration and soil microbial biomass carbon (SMBC) during plant decomposition?
A2: Research investigating the influence of varying carbon dioxide concentrations on SMBC during corn stalk decomposition revealed a complex relationship. While SMBC initially increased in all treatments, prolonged exposure to elevated carbon dioxide levels (30-270 days) led to a decrease in SMBC compared to normal atmospheric conditions []. This suggests that while decomposition initially boosts microbial activity, sustained high CO2 environments might negatively impact soil microorganism populations.
Q3: What are carbon cycle extremes, and how does land use and land cover change (LULCC) influence them?
A3: Carbon cycle extremes are extreme anomalies in photosynthetic activity. Research utilizing the Community Earth System Model (CESM1‐BGC) revealed that LULCC amplifies the intensity, frequency, and geographical extent of these extremes []. This effect is primarily attributed to LULCC-induced changes in biogeochemical and biogeophysical processes that alter precipitation patterns and increase the frequency of events like droughts and fires.
Q4: How do polychaetes influence carbon biogeochemistry in coastal sediments?
A4: Polychaetes, like Nereis spp. and Arenicola marina, play a crucial role in sediment carbon diagenesis through bioturbation. Their activities, such as irrigation and reworking, enhance microbial carbon oxidation, leading to a decrease in organic matter inventory rather than increased CO2 release []. This reduction in organic matter inventory is inversely related to the enhanced microbial capacity for decay, highlighting the dynamic balance between organic input and bioturbation intensity.
Q5: How does the presence of allophane in tropical soils impact the accumulation of glomalin-related soil protein (GRSP)?
A5: Allophane, a clay mineral, significantly influences carbon dynamics in tropical soils. Studies on GRSP content in Martinique's volcanic ash soils, which are rich in allophane, showed that while GRSP levels were higher than in temperate soils, the fraction of soil organic carbon attributed to GRSP decreased with increasing allophane content []. This finding underscores the critical role of soil composition in understanding carbon storage dynamics, particularly in tropical ecosystems.
Q6: What is the significance of the Toarcian carbon isotope excursion (CIE) and its relationship with local carbon cycle disturbances?
A6: The Toarcian CIE, coinciding with the Toarcian Oceanic Anoxic Event (OAE) around 183 million years ago, provides insights into past global carbon cycle perturbations. Analysis of the Dotternhausen Toarcian stratigraphic profile in Germany revealed two-step decoupling events in the expected δ13Ccarb‐δ13Corg pattern, indicating local disturbances []. This decoupling is attributed to enhanced green sulfur bacteria metabolisms and early diagenesis, highlighting the importance of considering local biogeochemical processes when interpreting global carbon cycle events.
Q7: How can carbon-rich agroforestry systems contribute to carbon mitigation strategies?
A7: Agroforestry systems, specifically those with high carbon storage potential, can play a significant role in Reducing Emissions from Deforestation and forest Degradation (REDD) initiatives []. These systems can sequester large amounts of carbon while offering economic benefits to farmers. Integrating agroforestry into REDD strategies necessitates understanding the drivers of land-use change, promoting multi-sectoral approaches, and providing financial incentives to ensure successful carbon sequestration, biodiversity conservation, and poverty alleviation.
Q8: What are the advantages of using carbon nanotubes in electrochemical biosensing platforms?
A8: Carbon nanotubes exhibit exceptional electrochemical properties, making them ideal for biosensing applications. When used to modify glassy carbon electrodes (GCE), they enhance electron transfer efficiency, resulting in higher sensitivity and lower detection limits for biomolecules like DNA and DNA bases []. This enhanced sensitivity stems from the increased surface area and improved conductivity provided by the carbon nanotubes on the GCE surface.
Q9: How does the carbonization and activation process influence the properties of lignin-derived activated carbon for supercapacitor applications?
A9: Lignin, a byproduct of the paper industry, can be transformed into high-performance activated carbon for supercapacitors. Research has shown that simultaneous carbonization and alkali hydroxide activation of lignin can produce microporous and mesoporous activated carbons with unique hierarchical microstructures []. The resulting material, with tailored pore size distribution and surface area, exhibits excellent electrochemical performance, including high specific capacitance, energy density, and cycling stability.
Q10: What are the challenges and potential solutions in reusing abandoned carbon fiber reinforced plastics (CFRP)?
A10: Disposing of CFRP poses environmental challenges. A novel approach involves transforming abandoned CF/EP composites into high-value C/C composites by full carbonization []. This process utilizes a charring agent to change the decomposition route of the epoxy resin matrix, ensuring complete recovery of carbon residue. The resulting rCF/C composites exhibit comparable properties to virgin CF/C composites, including interface bonding strength, bending strength, and ablative rate, highlighting the potential for upcycling CFRP waste into high-performance materials.
Q11: How does the synthesis method of graphitic networks impact their properties and potential applications?
A11: Graphitic networks, particularly Carbon Nano Networks (CNNs), exhibit desirable properties like mesoporosity, high conductivity, and graphitic nature, making them suitable for electrode materials []. Synthesizing CNNs from dense microemulsions allows for control over their complexity by manipulating experimental conditions, leading to tailored properties for specific applications. This method addresses the limitations of conventional techniques that yield non-bonded graphitic particles, paving the way for the development of high-performance materials with enhanced properties.
Q12: How does the addition of atmospheric residual (AR) to coal tar pitch affect the oxidative stabilization of pitch-based fibers?
A12: Oxidative stabilization is a critical step in carbon fiber production. By co-carbonizing coal tar pitch (CTP) with atmospheric residual (AR), which has a high content of easily oxidized aliphatic structures, researchers achieved improved oxidative stabilization efficiency []. The optimal stabilization temperature for fibers produced from the CTP-AR mixture was lower than that of CTP alone, indicating faster stabilization. This method offers a promising route to produce high-performance carbon fibers with enhanced mechanical properties.
Q13: What are the potential applications of activated carbon from agricultural waste in energy storage?
A13: Activated carbon derived from agricultural waste, like coconut shells, has emerged as a sustainable material for energy storage applications []. Its high surface area and porous structure facilitate ion adsorption and desorption, making it suitable for supercapacitors and batteries. Research focuses on optimizing the activation process to achieve desired pore size distributions and surface chemistries for enhanced electrochemical performance.
Q14: How can carbon-based materials contribute to the development of environmentally friendly charge storage devices?
A14: The growing demand for electric vehicles necessitates the development of sustainable and efficient energy storage systems. Activated carbon, derived from renewable sources like agricultural waste (e.g., Muntok white pepper), shows promise as an electrode material for these devices []. Research focuses on enhancing the conductivity and capacitance of these materials through controlled activation processes, paving the way for environmentally friendly and high-performance charge storage solutions.
Q15: What are the analytical techniques used to characterize and monitor carbon-based materials in environmental and material science research?
A15: A wide array of analytical techniques is employed to characterize and monitor carbon-based materials. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile organic compounds, including hydrocarbons, in environmental samples and to analyze the composition of biofuels [].
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about functional groups present in carbon-based materials, aiding in the identification of different carbon allotropes and their modifications [, , ].
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the surface morphology and internal structure of carbon materials, revealing pore size distribution, surface roughness, and the presence of nanoparticles [, ].
- X-ray Diffraction (XRD): Provides insights into the crystalline structure of carbon materials, differentiating between amorphous and graphitic forms [].
- X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of elements present in carbon-based materials, revealing information about surface chemistry and bonding [].
- Nitrogen Adsorption/Desorption Measurements: Used to determine the surface area and pore size distribution of porous carbon materials, crucial for understanding their adsorption properties [].
- Raman Spectroscopy: Provides information about the bonding structure and defects in carbon materials, particularly useful in characterizing graphitic materials and carbon nanotubes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429360.png)
![4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3429365.png)
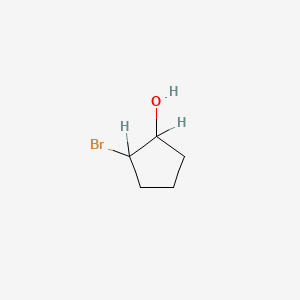
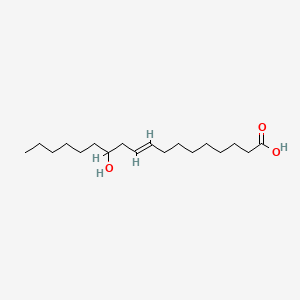
![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B3429392.png)

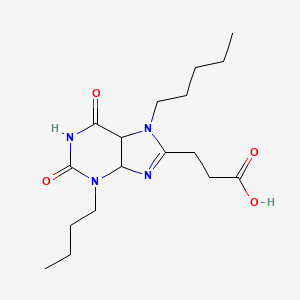
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B3429401.png)


![3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B3429414.png)
